(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide
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Description
(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15657746 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The chemical compound, due to its complex structure, is involved in various synthetic pathways leading to potential biological activities. For instance, it has been studied for its role in the synthesis of pyrazole and pyrazolopyrimidine derivatives, which are evaluated for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These activities suggest the compound's potential in contributing to the development of new anticancer agents (Hassan et al., 2014).
Antimicrobial and Antidepressant Properties
The compound has also shown promise in the synthesis of derivatives with significant antimicrobial activities against various bacteria and yeasts, highlighting its potential in developing new antibiotics or antimicrobial agents. For example, certain derivatives synthesized using similar compounds have demonstrated marked antidepressant activity compared to traditional treatments, indicating the chemical's utility in synthesizing compounds with potential mental health benefits (Abdel-Aziz et al., 2009).
Antioxidant Properties
Research has also been conducted on the synthesis of compounds with antioxidant activities, where derivatives of the chemical have been found to possess moderate to significant radical scavenging activity. This suggests its role in combating oxidative stress, contributing to the prevention of diseases associated with oxidative damage (Ahmad et al., 2012).
Heterocyclic Synthesis
Furthermore, the compound serves as a precursor in the synthesis of a wide array of heterocyclic compounds, which are crucial in pharmaceutical research and development. These include pyrazoles, pyridines, and pyrimidines, among others, showcasing the compound's versatility and significance in heterocyclic chemistry and its applications in drug development and other areas of medicinal chemistry (Fadda et al., 2012).
Properties
IUPAC Name |
(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(3-phenylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-19(2)18(23)21-11-10-20(15-12-26(24,25)13-16(15)21)17(22)9-8-14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXGKLYSSSVKNU-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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